![molecular formula C10H9BrO B1293269 (3-Bromophenyl)(cyclopropyl)methanone CAS No. 693774-26-4](/img/structure/B1293269.png)
(3-Bromophenyl)(cyclopropyl)methanone
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Overview
Description
(3-Bromophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H9BrO and a molecular weight of 225.08 g/mol It consists of a bromophenyl group attached to a cyclopropylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(cyclopropyl)methanone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a halogenated aromatic compound . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Bromophenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carbonyl group in the cyclopropylmethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Coupling Reactions: Palladium catalysts, boronic acids or esters, and halogenated aromatic compounds are commonly used in coupling reactions.
Major Products:
- Substitution reactions yield various substituted derivatives of this compound.
- Oxidation reactions produce carboxylic acids, while reduction reactions yield alcohols.
- Coupling reactions result in the formation of more complex aromatic compounds.
Scientific Research Applications
(3-Bromophenyl)(cyclopropyl)methanone has several applications in scientific research, including:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving aromatic compounds and their interactions with biological targets.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropylmethanone moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
- (4-Bromophenyl)(cyclopropyl)methanone
- (3-Chlorophenyl)(cyclopropyl)methanone
- (3-Bromophenyl)(cyclopropyl)ethanone
Comparison:
- (3-Bromophenyl)(cyclopropyl)methanone is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules.
- (4-Bromophenyl)(cyclopropyl)methanone has the bromine atom in the para position, which can result in different electronic and steric effects compared to the meta position in this compound.
- (3-Chlorophenyl)(cyclopropyl)methanone has a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
- (3-Bromophenyl)(cyclopropyl)ethanone has an ethanone moiety instead of methanone, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
(3-bromophenyl)-cyclopropylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBIQMCEDCXCSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642493 |
Source
|
Record name | (3-Bromophenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693774-26-4 |
Source
|
Record name | (3-Bromophenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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